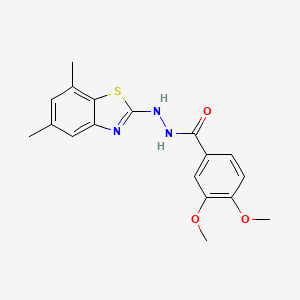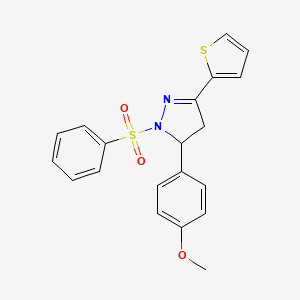![molecular formula C30H39ClN2O2 B2586928 1-[4-(1-Adamantyl)phenoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol CAS No. 610757-08-9](/img/structure/B2586928.png)
1-[4-(1-Adamantyl)phenoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-(1-Adamantyl)phenoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol” is a chemical compound with the molecular formula C25H37NO2 . It has an average mass of 383.567 Da and a monoisotopic mass of 383.282440 Da . This compound is also known by several other names, including 1-[4-(Adamantan-1-yl)phenoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol .
Molecular Structure Analysis
The molecular structure of this compound includes an adamantyl group attached to a phenyl group via an ether linkage, a piperazine ring, and a propan-2-ol group . The molecule has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 534.8±45.0 °C at 760 mmHg, and a flash point of 277.3±28.7 °C . It has a molar refractivity of 113.3±0.3 cm3 and a molar volume of 346.8±3.0 cm3 . The compound has a polar surface area of 33 Å2 and a polarizability of 44.9±0.5 10-24 cm3 .Applications De Recherche Scientifique
Reactivity Properties and Adsorption Behavior
A study on the reactivity properties and adsorption behavior of a triazole derivative closely related to the chemical structure demonstrated the local reactive properties, ALIE, and Fukui functions using the DFT method. The research highlighted the stability of the molecule at temperatures much higher than the human body's critical temperature, indicating its stability for potential pharmaceutical applications. The strongest noncovalent interactions were observed between hydrogen atoms of piperazine and benzene rings, highlighting the molecule's intricate interaction dynamics with water molecules, which could be crucial for its applications in pharmaceutical formulations (Al-Ghulikah et al., 2021).
Antimicrobial and Anti-inflammatory Activity
Research into S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, compounds structurally similar to the query chemical, revealed potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria as well as anti-inflammatory activity in animal models. This demonstrates the compound's potential in developing new antibacterial and anti-inflammatory agents (Al-Abdullah et al., 2014).
Synthesis and Pharmacological Evaluation
Another study focused on the synthesis and pharmacological evaluation of novel derivatives, including the assessment of antidepressant and antianxiety activities. This indicates the broader applicability of such compounds in the realm of central nervous system disorders, opening avenues for new therapeutic agents (Kumar et al., 2017).
Structural and Spectroscopic Characterization
The structural and spectroscopic characterization of a novel potential chemotherapeutic agent, which includes functional groups similar to those in the query compound, was explored using quantum chemical calculations. This study provides insights into the electronic and molecular structure, contributing to the understanding of how such compounds can be optimized for chemotherapeutic applications (El-Emam et al., 2012).
Anti-Bone Cancer Activity and Molecular Docking
A heterocyclic compound with structural features akin to the queried chemical was synthesized and evaluated for its anticancer activities against human bone cancer cell lines. Molecular docking studies were utilized to understand the potential antiviral activity, showcasing the compound's versatility in addressing various types of cancer and possibly viral infections (Lv et al., 2019).
Propriétés
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39ClN2O2/c1-21-2-5-26(31)15-29(21)33-10-8-32(9-11-33)19-27(34)20-35-28-6-3-25(4-7-28)30-16-22-12-23(17-30)14-24(13-22)18-30/h2-7,15,22-24,27,34H,8-14,16-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFKWHJPWCVLLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2586845.png)


![3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2586849.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2586855.png)

![Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2586860.png)

![N-[2-(2,6-Dimethylmorpholin-4-yl)sulfonylethyl]prop-2-enamide](/img/structure/B2586864.png)


![4-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2586867.png)
![N-(4-fluorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2586868.png)